Syringetin-3-O-hexoside

Descripción

Classification and Context within Flavonoid Glycosides

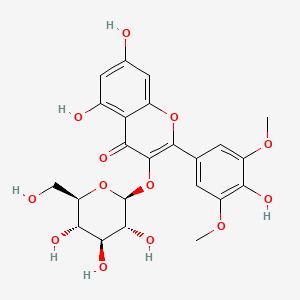

Syringetin-3-O-glucoside belongs to the flavonoid class of polyphenolic compounds, specifically categorized as a flavonol glycoside. biosynth.comnih.govmedchemexpress.comchemicalbook.com Flavonoids are a diverse group of plant secondary metabolites known for their various health-promoting properties. mdpi.comnih.gov The core structure of Syringetin-3-O-glucoside consists of a syringetin (B192474) aglycone—an O-methylated flavonol—to which a glucose molecule is attached at the 3-hydroxyl position, forming a glycosidic bond. biosynth.commdpi.com This glycosylation, a common modification of flavonoids in plants, is catalyzed by the enzyme glycosyltransferase. mdpi.comnih.gov

Structurally, syringetin is a dimethylated derivative of myricetin (B1677590). mdpi.com The methylation of free hydroxyl groups in flavonoids, as seen in syringetin, can enhance their metabolic stability and membrane transport, potentially increasing their oral bioavailability and biological activity compared to their non-methylated counterparts. mdpi.comnih.gov Syringetin-3-O-glucoside's chemical formula is C₂₃H₂₄O₁₃ and it has a molecular weight of 508.4 g/mol . biosynth.comnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFWYRWPJVEZPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346145 | |

| Record name | Syringetin-3-O-hexoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Distribution of Syringetin 3 O Glucoside in Biological Systems

Natural Plant Sources and Botanical Families

Syringetin-3-O-glucoside has been identified in a wide array of plants, from common fruits to resilient coniferous trees and traditional medicinal herbs. Its distribution spans numerous botanical families, highlighting its significance in plant secondary metabolism.

Vitis Species (Grapes and Wines)

Syringetin-3-O-glucoside is a well-documented constituent of grapes (Vitis vinifera), particularly in the skins of red varieties. nih.govmdpi.com Research has confirmed its presence in several prominent wine grape cultivars, including Cabernet Sauvignon, Merlot, Syrah, and Marselan. nih.gov Consequently, it is also found in red wines, contributing to their complex phenolic profile. nih.govmdpi.com The compound, along with its acetylated form, was first identified in Cabernet Sauvignon grapes and wines in 2003. nih.govmdpi.com It is considered one of the characteristic flavonols in wines made from the spine grape (Vitis davidii Foex). nih.gov Notably, syringetin (B192474) and its derivatives are typically absent in white grape varieties, a distinction attributed to the lack of expression of the flavonoid 3',5'-hydroxylase enzyme in these cultivars. mdpi.com

Table 1: Occurrence of Syringetin-3-O-glucoside in Vitis Species

| Species/Variety | Plant Part/Product | Reference |

|---|---|---|

| Vitis vinifera (general) | Grapes, Wine | mdpi.com |

| Cabernet Sauvignon | Grape Skin, Wine | nih.govmdpi.com |

| Merlot | Grape Skin | nih.gov |

| Syrah | Grape Skin | nih.gov |

| Marselan | Grape Skin | nih.gov |

| Vitis davidii Foex | Red and White Wines | nih.gov |

Coniferous Trees

This flavonol glycoside is also found in the needles of several coniferous trees. Its presence has been reported in the European Larch (Larix decidua) and the Siberian Larch (Larix sibirica). nih.gov Additionally, it has been identified in Norway Spruce (Picea abies) and the Douglas fir (Abies amabilis). nih.govmdpi.comnih.gov The leaves of the Atlas cedar (Cedrus atlantica glauca) are another known source of syringetin, the aglycone form. nih.gov

Table 2: Occurrence of Syringetin-3-O-glucoside in Coniferous Trees

| Species | Plant Part | Reference |

|---|---|---|

| Larix decidua | Needles | nih.gov |

| Larix sibirica | Needles | nih.gov |

| Picea abies | Needles | nih.govnih.gov |

| Abies amabilis | Not specified | nih.govmdpi.com |

Berries

Syringetin-3-O-glucoside is a constituent of various berries. It has been found in blueberries (Vaccinium spp.) and bog bilberries. nih.gov The fruits of Embelia ribes, a plant used in traditional medicine, also contain this compound. nih.gov

Table 3: Occurrence of Syringetin-3-O-glucoside in Berries

| Species | Plant Part | Reference |

|---|---|---|

| Blueberries (Vaccinium spp.) | Fruit | nih.gov |

| Bog Bilberries | Fruit | Not specified |

Medicinal Plants

A wide range of plants with histories of medicinal use have been found to contain syringetin-3-O-glucoside and its derivatives. These include:

Hovenia dulcis (Japanese Raisin Tree): The seeds of this plant, used in traditional Chinese medicine, contain syringetin and its isomer, (2R, 3R)-dihydrosyringetin. nih.govmdpi.com

Lysimachia species : Syringetin-3-O-α-arabinofuranoside and syringetin-3-rhamnoside have been isolated from the whole plant of Lysimachia congestiflora. mdpi.com Lysimachia nummularia contains syringetin-3-galactoside (B1261958) and a novel derivative, syringetin-3-O-xylopyranoside. nih.gov Lysimachia vulgaris var davurica also contains the galactoside form. nih.gov

Anthyllis sericea : The methanolic extract of this plant contains syringetin-3-galactoside. nih.gov

Caragana jubata : Glycosides of syringetin have been observed in this plant. nih.gov

Atriplex halimus L. : This species also contains glycosides of syringetin. nih.gov

Nelumbo nucifera (Sacred Lotus): The receptacle of the lotus (B1177795) flower is a source of syringetin-3-O-glucoside. medchemexpress.com

Corylus heterophylla Fisch. (Asian Hazel): While not explicitly stating the glucoside form, research on related compounds is ongoing.

Syzygium cumini (Jambolan): The edible parts of the fruit contain syringetin. nih.govresearchgate.net

Hippophaë rhamnoides L. ssp. rhamnoides (Sea Buckthorn): Research indicates the presence of various flavonoids, with syringetin derivatives being part of this profile.

Ginkgo biloba : This well-known medicinal plant contains a complex mixture of flavonoids, including derivatives of syringetin.

Carrichtera annua : This plant is another documented source of syringetin derivatives.

Cupressus macrocarpa (Monterey Cypress): While research is specific, related cypress species show a range of flavonoids.

Anogeissus latifolia : This tree, used in Ayurvedic medicine, has been found to contain syringetin.

Table 4: Occurrence of Syringetin and its Glycosides in Medicinal Plants

| Species | Plant Part | Compound Form | Reference |

|---|---|---|---|

| Hovenia dulcis | Seeds | Syringetin, (2R, 3R)-dihydrosyringetin | nih.govmdpi.com |

| Lysimachia congestiflora | Whole Plant | Syringetin-3-O-α-arabinofuranoside, Syringetin-3-rhamnoside | mdpi.com |

| Lysimachia nummularia | Whole Plant | Syringetin-3-galactoside, Syringetin-3-O-xylopyranoside | nih.gov |

| Lysimachia vulgaris var davurica | Not specified | Syringetin-3-galactoside | nih.gov |

| Anthyllis sericea | Not specified | Syringetin-3-galactoside | nih.gov |

| Caragana jubata | Not specified | Syringetin glycosides | nih.gov |

| Atriplex halimus L. | Not specified | Syringetin glycosides | nih.gov |

| Nelumbo nucifera | Receptacle | Syringetin-3-O-glucoside | medchemexpress.com |

Other Plant Species

Beyond the more common categories, syringetin-3-O-glucoside and its aglycone have been identified in a variety of other plants. The petals and leaf-stems of Limnanthes douglasii (Douglas's meadowfoam) contain syringetin. nih.gov A novel glycoside, syringetin-3-rhamnoside, was found in the leaves of Hedychium stenopetalum. nih.gov Furthermore, a new flavonol, syringetin-6-C-glucoside, was isolated from Moghania macrophylla. mdpi.com Syringetin has also been reported in Eucalyptus maideni and certain varieties of figs (Ficus carica). researchgate.net

Table 5: Occurrence of Syringetin and its Derivatives in Other Plant Species

| Species | Plant Part | Compound Form | Reference |

|---|---|---|---|

| Limnanthes douglasii | Petal, Leaf-stem | Syringetin | nih.gov |

| Hedychium stenopetalum | Leaves | Syringetin-3-rhamnoside | nih.gov |

| Moghania macrophylla | Not specified | Syringetin-6-C-glucoside | mdpi.com |

| Eucalyptus maideni | Not specified | Syringetin | Not specified |

Variability in Content and Accumulation Patterns

The concentration and accumulation of syringetin-3-O-glucoside and other flavonols in plants are not static. They are influenced by a multitude of factors, leading to significant variability.

Research on grapevines has shown that the phenolic composition, including flavonols, can be influenced by genotype and geographical location. srce.hr For instance, a study on Syrah grapes revealed that vintage and grape ripeness levels significantly affected the concentration of various phenolic compounds, including malvidin (B83408) 3-O-glucoside, a related anthocyanin. oeno-one.eu Specifically, the levels of malvidin 3-O-glucoside were found to be lower at 22 °Brix compared to higher ripeness levels of 24 °Brix and 26 °Brix. oeno-one.eu

In the leaves of grapevines, both the age of the leaf and the season have a substantial impact on flavonol profiles. nih.gov One study noted that older leaves had a lower content of quercetin (B1663063) 3-O-glucuronide. nih.gov Environmental factors such as light exposure, temperature, and rainfall also play a crucial role. Increased exposure to UV-B radiation, for example, can upregulate the expression of the enzyme flavonol synthase, leading to an accumulation of flavonoids. nih.gov Plant shading, conversely, tends to decrease the flavonoid content in leaves. nih.gov

The accumulation of these compounds is also a dynamic process during fruit development. In citrus fruits, the biosynthesis of flavonoid glycosides is an active process, particularly in the early stages of fruit development. nih.gov The specific enzymes involved in glycosylation, which attaches a sugar molecule to the flavonoid, are key to this process. nih.govnih.gov

In coniferous trees, the time of harvest can affect the chemical composition of their extracts. A study on Larix decidua oleoresin found significant variation in the yield of essential oils based on the time of collection during the summer. nih.gov While this study focused on essential oils, it highlights the general principle that the phytochemical profile of a plant is not constant.

Influence of Cultivar and Geographical Origin

The biosynthesis and accumulation of Syringetin-3-O-glucoside are strongly influenced by the specific cultivar of a plant. This is particularly evident in grapes (Vitis vinifera), where the flavonol profile, including Syringetin-3-O-glucoside, is a key characteristic for differentiating between varieties. nih.gov

For instance, a study of three red grape varieties from Spain found that the 'Gran Negro' cultivar could be specifically characterized by its content of Syringetin-3-O-glucoside. researchgate.net Similarly, research on ten different "Vinho Verde" red grape varieties from Minho, Portugal, highlighted that the main non-colored phenolic compound could vary, with Syringetin-3-O-glucoside being the principal one in some cultivars. chemfaces.com In Italy, the compound is found in red grape varieties like Sangiovese and Aglianico. oeno-one.euresearchgate.net The study of minority varieties from the Castilla y León region of Spain also revealed that flavonol profiles, including syringetin derivatives, varied significantly among cultivars. ives-openscience.eu

Geographical origin and related environmental factors, such as climate and sun exposure, also play a role. researchgate.netives-openscience.eu A study on Syrah grapes showed that vintage (year of harvest) had a significant effect on the concentration of various phenolic compounds. oeno-one.eu The accumulation of flavonols in Aglianico vine leaves in Italy was noted to be influenced by abiotic factors like sunlight exposure, which is tied to the geographical location and vineyard practices. researchgate.net

Table 1: Occurrence of Syringetin-3-O-glucoside in Various Plant Cultivars and Geographic Origins

| Plant Species | Cultivar/Variety | Geographical Mention | Finding | Source |

|---|---|---|---|---|

| Vitis vinifera (Red Grape) | Cabernet Sauvignon, Merlot, Syrah, Marselan | General | Confirmed presence of Syringetin-3-O-glucoside. | mdpi.com |

| Vitis vinifera (Red Grape) | Petit Verdot | General | Syringetin-3-O-glucoside is among the main flavonol derivatives. | nih.gov |

| Vitis vinifera (Red Grape) | Gran Negro | Spain | This variety is characterized by its content of Syringetin-3-O-glucoside. | researchgate.net |

| Vitis vinifera (Red Grape) | "Vinho Verde" varieties (e.g., Azal Tinto, Borraçal, Vinhão) | Minho, Portugal | Syringetin-3-O-glucoside was the main non-colored compound in some of the 10 varieties studied. | chemfaces.com |

| Vitis vinifera (Red Grape) | Aglianico | Campania/Basilicata, Italy | Found in the leaves; accumulation is influenced by sun exposure. | researchgate.net |

| Ribes species | Rosenthal, Red Lake, Boskoop Giant, Goliath, Jostaberry | Bursa, Turkey | The amount of Syringetin-3-glucoside was low in all species, but differences between cultivars were statistically significant. | scielo.br |

| Vaccinium species | Blueberry | General, China | Identified as a component in blueberries. | mdpi.comnih.gov |

Accumulation in Specific Plant Tissues and Parts

Syringetin-3-O-glucoside is not distributed uniformly throughout the plant; it accumulates preferentially in certain tissues and organs. The specific location is often related to the function of the tissue, such as providing protection against environmental stressors like UV radiation.

Skin: The skin of fruits, particularly grapes, is a primary site for the accumulation of this compound. mdpi.com Studies on Vitis vinifera cultivars like Petit Verdot have shown that flavonol 3-O-glycosides, including Syringetin-3-O-glucoside, are located in the grape skins. nih.govoeno-one.eu The biosynthesis of these compounds in the berry skin is a dynamic process that changes as the fruit ripens. nih.gov

Needles: The compound is also found in the needles of several coniferous trees. It has been identified in the needles of the European Larch (Larix decidua) and Siberian Larch (Larix sibirica). nih.govmdpi.com Furthermore, a related compound, Syringetin-3-O-(6″-acetyl)-β-glucopyranoside, was isolated from the needles of Norway spruce (Picea abies). mdpi.com

Leaves: Leaves are another significant site of accumulation. Syringetin-3-O-glucoside has been found in the leaves of the Asian hazel (Corylus heterophylla Fisch). chemfaces.com It is also a constituent of grapevine leaves (Vitis vinifera), where its concentration can be influenced by the leaf's position on the vine and its exposure to sunlight. researchgate.netunito.it

Fruits: Beyond the skin, the compound is present in the flesh of various fruits. It has been identified in the fruits of Embelia ribes and in various berries, such as blueberries. mdpi.com

Other Tissues: While the aglycone form, syringetin, has been reported in the seeds of Hovenia dulcis and the petals and leaf-stems of Limnanthes douglasii, the presence of the specific Syringetin-3-O-glucoside form in these parts is not explicitly detailed in the available research. nih.gov

Table 2: Accumulation of Syringetin-3-O-glucoside in Specific Plant Tissues

| Plant Species | Tissue/Part | Source |

|---|---|---|

| Vitis vinifera (Grape) | Skin | nih.govmdpi.comnih.govoeno-one.eu |

| Vitis vinifera (Grape) | Leaves | researchgate.netunito.it |

| Larix decidua (European Larch) | Needles | nih.govmdpi.com |

| Larix sibirica (Siberian Larch) | Needles | nih.gov |

| Picea abies (Norway Spruce) | Needles (acetylated form) | mdpi.comnih.gov |

| Corylus heterophylla Fisch (Asian Hazel) | Leaves | chemfaces.com |

| Embelia ribes | Fruits | mdpi.com |

| Vaccinium species (Blueberry) | Fruits | mdpi.com |

Biosynthesis and Metabolic Pathways of Syringetin 3 O Glucoside

Precursor Compounds and Related Flavonoids

The journey to synthesizing Syringetin-3-O-glucoside begins with the phenylpropanoid pathway, which produces the foundational skeletons of all flavonoids. wikipedia.org The amino acid phenylalanine is the initial building block, which is converted through a series of steps to p-coumaroyl-CoA. This molecule then enters the flavonoid biosynthesis pathway. nih.gov

Key precursor flavonoids that lead to the formation of syringetin (B192474) and its glycosides include:

Myricetin (B1677590): This flavonol is a central precursor. Syringetin is essentially a dimethylated derivative of myricetin. mdpi.com

Laricitrin (B37798): This compound is a 3'-O-methylated derivative of myricetin and serves as a direct precursor to syringetin. mdpi.comwikipedia.org The transformation from laricitrin to syringetin involves a subsequent methylation step.

Table 1: Key Precursor and Related Flavonoids

| Compound | Description | Relationship to Syringetin-3-O-glucoside |

| Myricetin | A common flavonol found in many plants. | It is the foundational molecule that undergoes methylation to form syringetin. mdpi.com |

| Laricitrin | A 3'-O-methylated derivative of myricetin. | It is the immediate precursor to syringetin, requiring one more methylation step. mdpi.comwikipedia.org |

| Syringetin | An O-methylated flavonol. | It is the aglycone (non-sugar) part of Syringetin-3-O-glucoside. mdpi.com |

Enzymatic Biotransformation Processes

The conversion of precursor flavonoids into Syringetin-3-O-glucoside is orchestrated by specific enzymes that catalyze methylation and glycosylation reactions. acs.orgnih.gov

Glycosylation and Methylation Enzymes

Two primary types of enzymatic reactions are crucial for the synthesis of Syringetin-3-O-glucoside:

Methylation: This process involves the addition of methyl groups to the flavonoid backbone, specifically to the hydroxyl groups on the B-ring. The enzyme responsible for the final methylation step in syringetin formation is laricitrin 5'-O-methyltransferase , which is also known as myricetin O-methyltransferase. wikipedia.orgsmolecule.com This enzyme converts laricitrin into syringetin.

Glycosylation: This reaction attaches a sugar moiety, in this case, glucose, to the flavonoid structure. This is a common modification of plant secondary metabolites and is often the final step in their biosynthesis. cas.cz Glycosylation generally increases the water solubility and stability of the flavonoid. mdpi.com

Role of Plant Glycosyltransferases

Plant UDP-glycosyltransferases (UGTs) are the key enzymes responsible for the glycosylation of flavonoids. cas.czmdpi.com These enzymes transfer a sugar molecule from an activated sugar donor, such as UDP-glucose, to the flavonoid aglycone. mdpi.com In the case of Syringetin-3-O-glucoside, a specific UGT catalyzes the attachment of a glucose molecule to the 3-hydroxyl group of the syringetin backbone. mdpi.comnih.gov The regiospecificity of these enzymes is critical, ensuring that the glucose is attached at the correct position. smolecule.com

Bioconversion by Microorganisms

Interestingly, the production of Syringetin-3-O-glucoside is not limited to plant-based enzymatic processes. Certain microorganisms have been shown to perform similar biotransformations.

Phytolacca americana (Pokeweed) cells: In cell cultures of P. americana, myricetin can be biotransformed into Syringetin-3-O-glucoside. The process involves the initial glucosylation of myricetin, followed by methylation at the 3' and 5' positions to yield the final product. mdpi.com

Lactic Acid Bacteria (LAB): Some strains of lactic acid bacteria have demonstrated the ability to biotransform flavonoids. For instance, studies have shown that certain LAB strains can increase the content of Syringetin-3-O-glucoside in a given substrate. nih.gov This suggests that these bacteria possess the necessary enzymatic machinery, including glycosyltransferases, to carry out such conversions. nih.gov This capability is significant as it opens up possibilities for producing valuable flavonoid glycosides through microbial fermentation.

Table 2: Enzymes and Microorganisms in Syringetin-3-O-glucoside Biosynthesis

| Catalyst | Type | Role |

| Laricitrin 5'-O-methyltransferase | Enzyme (Plant) | Catalyzes the methylation of laricitrin to form syringetin. wikipedia.org |

| UDP-glycosyltransferases (UGTs) | Enzyme (Plant) | Catalyze the transfer of a glucose molecule to the 3-hydroxyl group of syringetin. cas.czmdpi.com |

| Phytolacca americana cells | Microorganism | Bioconverts myricetin to Syringetin-3-O-glucoside through glycosylation and subsequent methylation. mdpi.com |

| Lactic Acid Bacteria (LAB) | Microorganism | Certain strains can increase the content of Syringetin-3-O-glucoside through biotransformation. nih.gov |

Genetic and Molecular Regulation of Flavonoid Biosynthesis Pathways

The biosynthesis of flavonoids, including Syringetin-3-O-glucoside, is a tightly regulated process at the genetic level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex network of transcription factors.

The primary regulators belong to the R2R3-MYB , basic helix-loop-helix (bHLH) , and WD40 protein families. frontiersin.orgoup.com These transcription factors often work together in a complex (MBW complex) to activate or repress the expression of flavonoid pathway genes. oup.com

The regulation can be broken down into the control of:

Early Biosynthetic Genes (EBGs): These genes are involved in the initial steps of the flavonoid pathway, leading to the production of flavonols and flavones. frontiersin.org

Late Biosynthetic Genes (LBGs): These genes control the later stages of the pathway, leading to the synthesis of compounds like anthocyanins and proanthocyanidins. frontiersin.org

The specific expression of the methyltransferases and glycosyltransferases involved in Syringetin-3-O-glucoside synthesis is under the control of this intricate regulatory network, ensuring that the compound is produced in the correct tissues and at the appropriate developmental stages. nih.govresearchgate.net For example, studies in various plants have shown that specific MYB transcription factors can upregulate the genes responsible for both the core flavonoid pathway and the subsequent modification steps like methylation and glycosylation. frontiersin.orgoup.com

Isolation and Purification Methodologies for Syringetin 3 O Glucoside

Extraction Techniques from Plant Matrices

The initial step in obtaining Syringetin-3-O-glucoside involves its extraction from complex plant materials. The choice of solvent and method is critical to maximize yield and preserve the compound's integrity.

Methanol-water extraction is a frequently utilized method for extracting flavonoids like Syringetin-3-O-glucoside. mdpi.come3s-conferences.orgnih.gov The addition of water to methanol (B129727) creates a more polar medium, which facilitates the extraction of phenolic compounds. researchgate.net Studies have shown that a 70% methanol solution can be an efficient solvent for flavonoid extraction through maceration. mdpi.com For instance, the extraction of flavonoids from Schizophyllum commune demonstrated that an 80% methanol-water concentration yielded optimal results. researchgate.net The process often involves macerating the plant material in the solvent mixture at room temperature for a specified period, which can range from hours to several days. e3s-conferences.org

Solvent extraction , in a broader sense, encompasses the use of various organic solvents. The selection is guided by the polarity of the target compound. mdpi.com For polar flavonoids such as Syringetin-3-O-glucoside, hydroalcoholic mixtures are considered most suitable. nih.gov While methanol is effective, its toxicity is a concern for applications in food and pharmaceutical products. nih.gov Ethanol (B145695), often mixed with water, presents a "greener" alternative. nih.govnih.gov The extraction process can be enhanced by techniques like ultrasound-assisted extraction (UAE), which can accelerate the process and reduce solvent consumption. nih.govresearchgate.net The solid-to-liquid ratio is another important parameter, with higher solvent amounts generally ensuring more complete extraction for analytical purposes. nih.gov

Chromatographic Separation and Purification Techniques

Following extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are essential for the separation and purification of Syringetin-3-O-glucoside from this complex matrix.

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby avoiding irreversible adsorption of the sample. wikipedia.orgglobalresearchonline.net This method has proven effective for the preparative separation of various natural products, including flavonoids. globalresearchonline.netnih.govnih.gov

In HSCCC, components of a mixture are separated based on their differential partitioning between two immiscible liquid phases. wikipedia.orgglobalresearchonline.net The selection of a suitable two-phase solvent system is crucial for a successful separation. For the separation of flavonoid glycosides, a common solvent system is composed of ethyl acetate, ethanol, acetic acid, and water. rsc.org The versatility of HSCCC allows for both normal-phase and reversed-phase chromatography simply by switching the mobile and stationary phases. wikipedia.org This technique offers high resolution and can be scaled up from milligram to gram quantities, making it a valuable tool for isolating pure compounds like Syringetin-3-O-glucoside. globalresearchonline.net

Polyamide Column Chromatography

Polyamide column chromatography is another effective technique for the purification of flavonoids. nih.govnih.gov The stationary phase, polyamide, has amide groups that can form hydrogen bonds with the phenolic hydroxyl groups of flavonoids, leading to excellent adsorption and separation. nih.gov

This method has been successfully used to increase the purity of total flavonoids from various plant extracts. nih.gov In a typical procedure, the crude extract is loaded onto a polyamide column. Elution is then carried out with a gradient of solvents, often starting with water and progressively increasing the concentration of ethanol or methanol. rsc.orgnih.gov This allows for the separation of flavonoids from other less polar or more polar compounds present in the extract. Combining polyamide column chromatography with other techniques, such as HSCCC, can be a particularly effective strategy for the rapid enrichment and high-purity separation of flavonoid glycosides. rsc.org

Silica (B1680970) Gel and Sephadex LH-20 Column Chromatography

Silica gel and Sephadex LH-20 are widely used adsorbents in column chromatography for the purification of flavonoids. auctoresonline.orgnih.gov

Silica gel chromatography separates compounds based on their polarity. nih.gov For flavonoid separation, a normal-phase system is often employed, where the crude extract is loaded onto the silica gel column and eluted with a solvent system of increasing polarity.

Sephadex LH-20 , a lipophilic-hydrophilic gel, is particularly recommended for the separation of polyphenols, including flavonoids and proanthocyanidins. auctoresonline.orgscience.gov Separation on Sephadex LH-20 is based on a combination of molecular sieving and partition chromatography. Methanol is a common eluting solvent for flavonoids on this stationary phase. nih.govresearchgate.net This technique has been instrumental in the isolation of a vast number of flavonoids from various plant sources. nih.gov Often, silica gel and Sephadex LH-20 column chromatography are used in succession to achieve a high degree of purification. science.gov

Purity Assessment and Standards

After purification, it is crucial to assess the purity of the isolated Syringetin-3-O-glucoside. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. extrasynthese.comextrasynthese.comextrasynthese.com

Analytical standards of Syringetin-3-O-glucoside with a purity of ≥99% as determined by HPLC are commercially available. extrasynthese.comextrasynthese.comextrasynthese.com These standards are essential for the identification and quantification of the compound in a sample. carlroth.com The purity assessment is typically performed using a reversed-phase HPLC column with UV spectrophotometric detection. auctoresonline.org The identity of the purified compound is further confirmed by comparing its retention time and UV spectrum with that of the certified reference standard. carlroth.com For unequivocal structural confirmation, spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. ufz.deufz.demassbank.eunih.gov

Below is an interactive table summarizing the analytical details for Syringetin-3-O-glucoside.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity |

| Syringetin-3-O-glucoside | 40039-49-4 | C23H24O13 | 508.43 g/mol | >95% - ≥99% |

This table presents key identifiers and purity information for Syringetin-3-O-glucoside, which is also known by other names such as Syringetin (B192474) 3-O-beta-D-glucoside. medchemexpress.com

Analytical Techniques and Quantitative Analysis of Syringetin 3 O Glucoside

Spectroscopic Methods for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural assignment of Syringetin-3-O-glucoside. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in the molecule.

¹H-NMR (Proton NMR): This technique identifies the number and type of hydrogen atoms. In Syringetin-3-O-glucoside, ¹H-NMR spectra reveal characteristic signals for the aromatic protons on the A and B rings of the syringetin (B192474) aglycone, the two methoxy (B1213986) groups (-OCH₃), and the protons of the glucose moiety. The signal for the anomeric proton (H-1'') of the glucose unit is particularly diagnostic, and its coupling constant helps to establish the β-configuration of the glycosidic linkage.

¹³C-NMR (Carbon-13 NMR): This method provides information on the carbon skeleton of the molecule. The ¹³C-NMR spectrum of Syringetin-3-O-glucoside shows distinct signals for each of the 23 carbon atoms, including the carbonyl carbon (C-4) of the γ-pyrone ring, the methoxy carbons, and the carbons of the aglycone and sugar moieties.

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning the ¹H and ¹³C signals and establishing connectivity within the molecule. For instance, HMBC is crucial for confirming the point of glycosylation by showing a correlation between the anomeric proton of glucose (H-1'') and the C-3 carbon of the syringetin aglycone. The ROESY (Rotating Frame Overhauser Effect Spectroscopy) method can also be used to confirm the linkage sites between the glucose unit and the aglycone moiety through spatial proximity. medchemexpress.com

Identification is typically confirmed by comparing the acquired NMR spectroscopic data with reported values from the literature or with data from a certified reference standard. medchemexpress.com

Information from NMR Techniques for Syringetin-3-O-glucoside

| NMR Technique | Information Obtained |

|---|---|

| ¹H-NMR | Identifies and counts hydrogen atoms; determines proton environments (aromatic, methoxy, sugar); helps establish stereochemistry of glycosidic bond via coupling constants. |

| ¹³C-NMR | Identifies all unique carbon atoms in the molecule, including carbonyl, aromatic, and sugar carbons. |

| 2D-NMR (COSY, HSQC, HMBC) | Establishes connectivity between protons (COSY), directly links protons to their attached carbons (HSQC), and reveals long-range (2-3 bond) correlations between protons and carbons (HMBC), which is critical for confirming the glycosylation site. |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS, ESI-MS, LC-MS/MS, UFLC-MS/MS, LC-ESI-TOF-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula. When coupled with fragmentation techniques (MS/MS), it provides significant structural information.

Electrospray ionization (ESI) is a soft ionization technique commonly used for flavonoids, as it typically produces intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal in-source fragmentation. The exact mass of Syringetin-3-O-glucoside is 508.1217 g/mol . nih.gov

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented by collision-induced dissociation (CID). The primary fragmentation pathway for flavonol 3-O-glycosides like Syringetin-3-O-glucoside involves the cleavage of the glycosidic bond. This results in a characteristic neutral loss of the glucose moiety (162.05 Da), producing a fragment ion corresponding to the aglycone, syringetin (m/z 347 in positive mode, m/z 345 in negative mode). medchemexpress.com Further fragmentation of the syringetin aglycone provides additional structural confirmation.

High-resolution mass spectrometry, often using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, enabling the determination of the elemental composition of both the parent molecule and its fragments.

Experimental MS/MS Fragmentation Data for Syringetin-3-O-glucoside

| Ion Mode | Precursor Ion & m/z | Instrument Type | Collision Energy | Key Product Ions (m/z) |

|---|---|---|---|---|

| Positive | [M+H]⁺ at 509.1290 | LC-ESI-QTOF | 30 eV | 347.0763 (Syringetin aglycone + H)⁺, 348.0801, 332.0612, 287.0520 |

| Negative | [M-H]⁻ at 507.43 | Flow-injection QqQ/MS | - | 344 (Syringetin aglycone - H)⁻, 343, 273, 345 |

Data sourced from PubChem CID 5321577. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. The UV-Vis spectrum of a flavonoid provides information about its structural class and substitution pattern. Flavonols like Syringetin-3-O-glucoside exhibit two characteristic absorption maxima. e-sc.org

Band I: Appears in the 330–380 nm range and is associated with the cinnamoyl system (B-ring and the C-ring pyrone).

Band II: Appears in the 250–270 nm range and is associated with the benzoyl system (A-ring).

The precise positions of these maxima (λmax) are influenced by the hydroxylation and methoxylation pattern of the molecule. This technique is often used in conjunction with HPLC, where a Diode Array Detector (DAD) or Photodiode Array (PDA) detector records the full UV-Vis spectrum of the compound as it elutes from the column.

Chromatographic Methods for Detection and Quantification

Chromatography is used to separate Syringetin-3-O-glucoside from other components in a mixture, allowing for its detection and accurate quantification.

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., DAD, PAD)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of flavonoid glycosides. Syringetin-3-O-glucoside is commercially available as a certified reference standard for HPLC applications. extrasynthese.com

A typical HPLC method involves a reversed-phase column (e.g., C18) and a mobile phase gradient consisting of acidified water (e.g., with formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The acidic modifier helps to produce sharp, well-defined peaks by suppressing the ionization of the phenolic hydroxyl groups.

Detection is commonly performed using a Diode Array Detector (DAD), which provides spectral information across a range of wavelengths simultaneously, confirming peak purity and aiding in identification by comparing the acquired UV spectrum to that of a known standard. e-sc.org

Ultra-High-Performance Liquid Chromatography (UPLC)

Ultra-High-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns packed with smaller particles (<2 µm) and higher pressures than conventional HPLC. This results in significantly improved resolution, shorter analysis times, and increased sensitivity. UPLC is particularly well-suited for analyzing complex plant extracts containing numerous flavonoid isomers.

A typical UPLC method for flavonoid glycosides might use a sub-2 µm C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm) with a mobile phase of acidified water and acetonitrile, often with a fast gradient elution. scispace.com The higher efficiency of UPLC allows for better separation of structurally similar compounds, which is critical for accurate quantification. UPLC systems are frequently coupled with both DAD and high-resolution mass spectrometers (UPLC-DAD-MS/MS) for comprehensive analysis.

Quantitative Analysis Protocols and Method Validation

Calibration Curves and Linearity: Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical response (e.g., peak area). This is established by creating a calibration curve using a series of standard solutions of known concentrations. For flavonoid analysis, excellent linearity is consistently achieved.

A typical calibration curve for a flavonoid glycoside would be constructed using at least five to six concentrations. The linearity is assessed by the correlation coefficient (R²) of the regression equation (y = mx + c), with values close to 1.000 indicating a strong linear relationship.

Table 1: Representative Linearity Data for Flavonoid Analysis using HPLC-DAD

| Parameter | Typical Value | Description |

|---|---|---|

| Concentration Range | 1 - 200 µg/mL | The range over which the method is linear. |

| Regression Equation | y = ax + b | Where 'y' is the peak area and 'x' is the concentration. |

| Correlation Coefficient (R²) | > 0.999 | Indicates the goodness of fit of the data to the regression line. |

This table presents typical values obtained in the validation of HPLC methods for flavonoid glycosides similar to Syringetin-3-O-glucoside. mdpi.commdpi.comresearchgate.net

Recovery (Accuracy): Accuracy is determined through recovery studies, where a known amount of the standard compound is added (spiked) into a sample matrix and then analyzed. The percentage of the added standard that is measured (% recovery) indicates the accuracy of the method. High recovery rates suggest that the method is free from significant matrix effects or systematic errors. For flavonoid analysis, recovery values are generally expected to be within the 95-105% range.

Precision, Repeatability, and Stability: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-day precision) assesses the precision over a short period by the same analyst with the same equipment.

Intermediate Precision (Inter-day precision) evaluates the variations within a laboratory over different days, with different analysts, or on different equipment.

Stability studies assess the chemical stability of the analyte in the sample solution over time under specific storage conditions (e.g., room temperature, 4°C).

For flavonoid glycosides, RSD values for precision are typically required to be below 5%, indicating a highly precise method. mdpi.comlongdom.org

Table 2: Representative Method Validation Parameters for Flavonoid Glycosides

| Validation Parameter | Typical Acceptance Criteria | Description |

|---|---|---|

| Accuracy (Recovery) | 95% - 105% | The percentage of the true concentration that is measured. |

| Precision (RSD) | < 5% | A measure of the method's reproducibility. |

| Repeatability (Intra-day RSD) | < 3% | Precision of the method over a short time frame. |

| Limit of Detection (LOD) | ~0.05 - 0.5 µg/mL | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | ~0.15 - 1.5 µg/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |

This table is a compilation of typical performance data from validated HPLC methods for flavonoid glycosides. nih.govresearchgate.netresearchgate.net

Chemical Fingerprinting and Chemometric Analysis

Chemical fingerprinting, combined with chemometric analysis, serves as a powerful tool for the classification and authentication of plant materials based on their complex chemical profiles. Syringetin-3-O-glucoside, as part of the broader flavonol profile, can act as a chemical marker. Chemometric techniques such as Hierarchical Clustering Analysis (HCA) and Principal Component Analysis (PCA) are used to analyze large datasets from chromatographic analyses to reveal patterns and relationships. acs.orgnih.gov

Hierarchical Clustering Analysis (HCA): HCA is an unsupervised pattern recognition technique that groups samples based on their similarities. When applied to the flavonol profiles of different plant varieties (e.g., grape cultivars), HCA can generate a dendrogram (a tree-like diagram) that visually represents the relationships between them. Varieties with similar flavonol compositions, including the relative amounts of syringetin and its glycosides, will be clustered together. A study analyzing the flavonol aglycones of 91 Vitis vinifera varieties used HCA to classify them. The analysis revealed distinct clusters, separating white and red grape varieties. Red varieties were further subdivided, partly based on their content of myricetin (B1677590), laricitrin (B37798), and syringetin, demonstrating the utility of these compounds in chemotaxonomic classification. acs.org

Principal Component Analysis (PCA): PCA is another unsupervised technique that reduces the dimensionality of complex datasets. It transforms the original variables (e.g., concentrations of different flavonols) into a smaller set of new, uncorrelated variables called principal components (PCs). The first few PCs typically capture the majority of the variance in the data.

By plotting the samples on a "score plot" (e.g., PC1 vs. PC2) and the variables on a "loading plot," PCA can reveal groupings of samples and identify the variables responsible for these separations. In the analysis of grape flavonols, PCA has successfully differentiated grape varieties. acs.org The loading plots in such studies show that syringetin, along with myricetin and laricitrin, is a key variable that contributes significantly to the principal components that separate red grape varieties. acs.orgresearchgate.net These compounds are characteristic of red grapes, as the enzyme responsible for their synthesis (flavonoid 3',5'-hydroxylase) is not expressed in white varieties. acs.orgmdpi.com Therefore, the presence and concentration of Syringetin-3-O-glucoside are important markers used in PCA to authenticate the origin and variety of products like wine. nih.govnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Syringetin-3-o-glucoside |

| Quercetin (B1663063) |

| Quercetin-3-O-glucoside |

| Myricetin |

| Laricitrin |

| Syringetin |

| Kaempferol |

Biological Activities and Mechanistic Research

In Vitro Studies on Cellular and Molecular Mechanisms

Syringetin-3-o-glucoside has been evaluated for its ability to scavenge free radicals using common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. nih.govmedchemexpress.cominvivochem.com Research indicates that this flavonol glycoside demonstrates relatively low radical scavenging activity. nih.govmedchemexpress.cominvivochem.com In one study, the IC50 values, which represent the concentration required to scavenge 50% of the radicals, were determined to be 286.6 ± 3.5 μg/mL for the DPPH assay and 283.0 ± 1.5 μg/mL for the ABTS assay. nih.gov The antioxidant capacity of flavonoids is often attributed to their hydrogen-donating ability, which allows them to stabilize free radicals. nih.gov

Table 1: Radical Scavenging Activity of Syringetin-3-o-glucoside

| Assay | IC50 Value (μg/mL) | Source(s) |

| DPPH | 286.6 ± 3.5 | nih.gov |

| ABTS | 283.0 ± 1.5 | nih.gov |

The enzyme inhibitory potential of Syringetin-3-o-glucoside and its aglycone, syringetin (B192474), has been a subject of interest, particularly concerning enzymes relevant to metabolic and neurodegenerative diseases. nih.govnih.gov The inhibition of α-glucosidase is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. nih.gov While studies on Syringetin-3-o-glucoside are specific, research on related compounds provides insight. For instance, Syringetin 3-O-hexoside, a natural ingredient from Cercis chinensis Bunge fruits, demonstrated high α-glucosidase inhibitory activity with an IC50 value of 11.94 ± 1.23 μg/mL, which was more potent than the antidiabetic drug acarbose. nih.gov The aglycone, syringetin, is also recognized as an alpha-glucosidase (AGH) inhibitor. nih.gov

Information regarding the direct inhibitory effects of Syringetin-3-o-glucoside on acetylcholinesterase, butyrylcholinesterase, and tyrosinase is not extensively detailed in the available literature. These enzymes are targets for managing conditions like Alzheimer's disease and pigmentation disorders. nih.govmdpi.com

Table 2: Enzyme Inhibitory Activity of Related Syringetin Compounds

| Compound | Enzyme | IC50 Value | Source(s) |

| Syringetin 3-O-hexoside | α-glucosidase | 11.94 ± 1.23 μg/mL | nih.gov |

Research into the effects of Syringetin-3-o-glucoside on cell proliferation and apoptosis is still emerging. However, studies on its aglycone, syringetin, have shown significant activity. nih.gov Syringetin has been found to inhibit the proliferation of cancer cells. nih.gov For example, in colorectal epithelial adenocarcinoma cells (Caco-2), syringetin was capable of inhibiting cancer cell growth by inducing cell cycle arrest in the G2/M phase and initiating apoptosis. nih.gov Exposure to syringetin led to a 16.1% increase in the proportion of cells in the G2/M phase and a corresponding decrease in the G0/G1 phase. nih.gov While these findings relate to the aglycone, they suggest a potential area of investigation for its glycoside derivatives like Syringetin-3-o-glucoside. nih.gov

Syringetin-3-o-glucoside has been identified as a potential immunomodulator. nih.gov In a study involving compounds isolated from the aerial parts of Atriplex halimus L., Syringetin 3-O-β-d-glucopyranoside was suggested to act as an immunomodulator. nih.gov The research indicated that this compound markedly increased the levels of cytokines and pro-inflammatory mediators, suggesting it can influence immune responses. nih.gov

Derivatives of syringetin, including Syringetin-3-o-glucoside, have been associated with antimicrobial properties. nih.gov These compounds are notably found in residues from the wine industry, such as grape pomace. nih.gov Syringetin-3-glucoside is a characteristic flavonol found in the skin of wine grapes. nih.gov While these sources are noted for their antimicrobial activity, specific data detailing the spectrum of activity or minimum inhibitory concentrations for pure Syringetin-3-o-glucoside are not extensively covered in the reviewed literature. nih.gov There is currently a lack of specific information regarding the antiviral properties of this compound.

In Vivo Studies (Non-Human Models)

While in vitro studies have begun to elucidate the biological activities of Syringetin-3-o-glucoside, comprehensive in vivo studies using non-human models are limited in the available scientific literature. Research has been conducted on the aglycone, syringetin, which was shown to enhance the life span of the nematode C. elegans by 35.7%, suggesting activity in aging-related pathways. nih.gov However, specific in vivo research focusing exclusively on the pharmacological effects and mechanisms of Syringetin-3-o-glucoside has not been detailed. Further investigation in animal models is required to understand its bioavailability, metabolism, and systemic effects.